6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
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Overview
Description
6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a chemical compound known for its unique spirocyclic structure. This compound features a bromine atom attached to a benzopyran ring, which is fused to a cyclopropane ring. The spirocyclic nature of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves the reaction of a suitable benzopyran precursor with a brominating agent. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures. For example, a solution of 1 M borane-THF complex in THF can be added to a solution of the benzopyran precursor in THF, followed by heating at 75°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like THF or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzopyran derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]: Similar spirocyclic structure with an oxazine ring instead of a benzopyran ring.
6-bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride: Contains a piperidine ring fused to the benzopyran ring.
Uniqueness
6-bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1311264-98-8 |
---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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